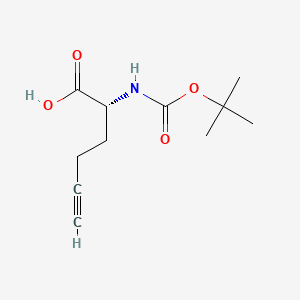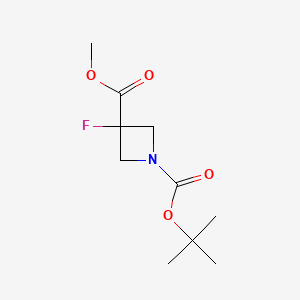
Metil 1-boc-3-fluoroazetidina-3-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 1-boc-3-fluoroazetidine-3-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate typically involves the reaction of 3-fluoroazetidine with tert-butyl chloroformate (Boc-Cl) and methanol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
Industrial production methods for Methyl 1-boc-3-fluoroazetidine-3-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-boc-3-fluoroazetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: The free amine derivative of the azetidine ring.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Mecanismo De Acción
The mechanism of action of Methyl 1-boc-3-fluoroazetidine-3-carboxylate depends on its specific application. In pharmaceutical research, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors . The exact pathways and targets vary depending on the final compound synthesized from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-boc-3-chloroazetidine-3-carboxylate
- Methyl 1-boc-3-bromoazetidine-3-carboxylate
- Methyl 1-boc-3-iodoazetidine-3-carboxylate
Uniqueness
Methyl 1-boc-3-fluoroazetidine-3-carboxylate is unique due to the presence of the fluorine atom, which can impart different chemical and physical properties compared to its chloro, bromo, and iodo counterparts . Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZMANWZNNZDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135380 |
Source


|
| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-00-6 |
Source


|
| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
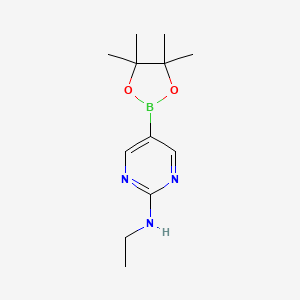
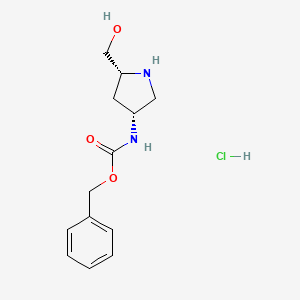
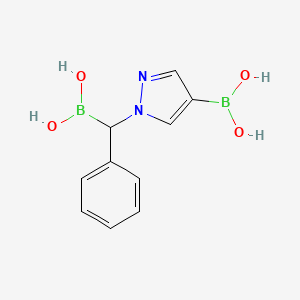
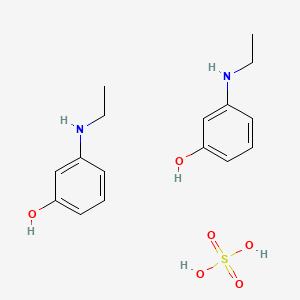

![1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B595177.png)

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)


![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)

